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Compound of Interest
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Cat. No.: B8551615 Get Quote

Technical Support Center: Optimizing Small RNA
Precipitation
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals working with small

RNA precipitation, with a focus on optimizing sodium acetate concentration.

Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of sodium acetate for precipitating small RNAs?

A1: The standard and most routinely used final concentration of sodium acetate (pH 5.2) for

precipitating nucleic acids, including small RNAs, is 0.3 M.[1][2][3] This concentration is

achieved by adding 1/10 volume of a 3 M sodium acetate stock solution to the RNA sample.[2]

[4]

Q2: How can I improve the recovery of small RNAs during precipitation?

A2: To enhance the recovery of small RNAs (less than 100 nucleotides), several modifications

to the standard protocol can be made:

Increase Ethanol Volume: Instead of the standard 2.5 volumes of ethanol, using up to 4

volumes can improve the precipitation of smaller RNA molecules.[5][6]
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Use a Carrier: Adding an inert carrier such as glycogen or linear polyacrylamide (LPA) can

significantly improve the recovery of low-concentration or small nucleic acids by co-

precipitating with the RNA and forming a more visible pellet.[6][7][8][9]

Overnight Incubation: For maximal recovery of small nucleic acids, an overnight incubation

at -20°C is recommended.[6]

Q3: What is the role of sodium acetate in RNA precipitation?

A3: Sodium acetate plays a crucial role in neutralizing the negative charges on the sugar-

phosphate backbone of RNA.[3][10] In solution, sodium acetate provides positive ions (Na+)

that shield the negative charges of the phosphate groups, reducing the repulsion between

nucleic acid molecules and allowing them to aggregate and precipitate out of solution in the

presence of a non-polar solvent like ethanol.[3]

Q4: Can I use other salts for small RNA precipitation?

A4: Yes, other salts can be used, each with specific advantages and disadvantages.

Lithium Chloride (LiCl): Can be used for RNA precipitation, but the chloride ions may inhibit

downstream enzymatic reactions like reverse transcription.[3]

Ammonium Acetate: Useful for removing dNTPs, but ammonium ions can inhibit T4

polynucleotide kinase.[3]

Sodium Chloride (NaCl): Preferred for samples containing SDS, as it keeps the detergent

soluble in ethanol.[3] For most downstream applications involving enzymatic reactions,

sodium acetate is the most versatile and recommended salt.[10]
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Issue Potential Cause Recommended Solution

Low or no visible RNA pellet

- Low concentration of small

RNA in the sample.-

Incomplete precipitation.

- Add a carrier like glycogen

(final concentration of 0.05-1

µg/µL) or linear polyacrylamide

to aid in pellet visualization

and recovery.[6][11]- Increase

the ethanol volume to 3-4

volumes of the sample.[5][6]-

Extend the precipitation time

by incubating overnight at

-20°C.[6]- Ensure thorough

mixing of the sample, sodium

acetate, and ethanol.

Low A260/230 ratio

- Contamination with guanidine

salts from the extraction

process.- Residual phenol from

extraction.- Polysaccharide co-

precipitation.

- Ensure the RNA pellet is

washed at least twice with 70-

75% ethanol to remove

residual salts.[5][12]- If phenol

contamination is suspected, re-

precipitate the RNA.[9]- For

samples with high

polysaccharide content, a

high-salt precipitation method

during the initial extraction may

be necessary.[9]

RNA degradation - RNase contamination.

- Maintain a sterile, RNase-free

work environment. Use

RNase-free tubes, tips, and

reagents.[13][14]- Work quickly

and keep samples on ice

whenever possible.

Downstream enzymatic

inhibition

- Carryover of salts or ethanol. - After the final ethanol wash,

carefully remove all

supernatant and briefly air-dry

the pellet to evaporate residual

ethanol. Do not over-dry the
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pellet as it can be difficult to

resuspend.[12][15]- Ensure the

70% ethanol wash step is

performed correctly to remove

salts.

Experimental Protocols
Standard Protocol for Small RNA Precipitation
This protocol is designed for the precipitation of small RNAs from an aqueous solution.

Materials:

RNA sample in RNase-free water

3 M Sodium Acetate, pH 5.2 (RNase-free)

100% Ethanol (ice-cold)

75% Ethanol (in RNase-free water, ice-cold)

Glycogen or Linear Polyacrylamide (LPA) (optional, 20 mg/mL stock)

RNase-free microcentrifuge tubes

Methodology:

Measure the volume of your RNA sample in a 1.5 mL microcentrifuge tube.

(Optional) If the RNA concentration is low, add a carrier to your sample. For glycogen, add 1

µL of a 20 mg/mL stock solution.

Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the RNA sample. For example, add 10

µL of 3 M sodium acetate to a 100 µL RNA sample for a final concentration of 0.3 M.

Mix thoroughly by gentle vortexing or flicking the tube.
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Add 3 volumes of ice-cold 100% ethanol. For a 110 µL sample (RNA + sodium acetate), add

330 µL of ethanol.

Mix well by inverting the tube several times.

Incubate the mixture at -20°C for at least 1 hour. For very small or low-concentration RNAs,

overnight incubation is recommended for maximum recovery.[6]

Centrifuge the sample at maximum speed (≥12,000 x g) for 30 minutes at 4°C.

Carefully decant the supernatant without disturbing the pellet. The pellet may be small and

translucent.

Wash the pellet by adding 500 µL of ice-cold 75% ethanol.

Centrifuge at maximum speed for 5 minutes at 4°C.

Carefully remove the supernatant.

Repeat the wash step (steps 10-12) for a total of two washes.[16]

Air-dry the pellet for 5-10 minutes at room temperature. Avoid over-drying.

Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Visualizing the Experimental Workflow
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Start: RNA Sample

Add 1/10 vol 3M NaOAc (pH 5.2)
Final Conc: 0.3M

Optional: Add Carrier
(Glycogen/LPA)

Add 3 vols 100% Ethanol

Incubate at -20°C
(1hr to Overnight)

Centrifuge at >12,000 x g
for 30 min at 4°C

Decant Supernatant

Wash with 75% Ethanol

Centrifuge at >12,000 x g
for 5 min at 4°C

Decant Supernatant

Air-dry Pellet

Resuspend in RNase-free Water

End: Purified Small RNA

Click to download full resolution via product page

Caption: Workflow for small RNA precipitation using sodium acetate and ethanol.
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Signaling Pathways and Logical Relationships
Logical Flow for Troubleshooting Low Small RNA Yield
This diagram illustrates the decision-making process when troubleshooting low yields in small

RNA precipitation experiments.
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Problem: Low Small RNA Yield

Is the starting RNA
concentration very low?

Action: Add a carrier
(e.g., glycogen).

Yes

Was the standard
protocol followed?

No

Action: Increase ethanol
volume to 3-4x.

No

Was the pellet
accidentally discarded?

Yes

Action: Extend incubation
to overnight at -20°C.

Action: Be more careful
during decanting steps.

Yes

Re-evaluate and repeat
the experiment.

No

Click to download full resolution via product page

Caption: Decision tree for troubleshooting low small RNA yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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